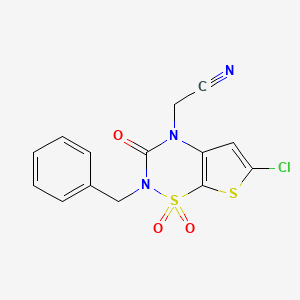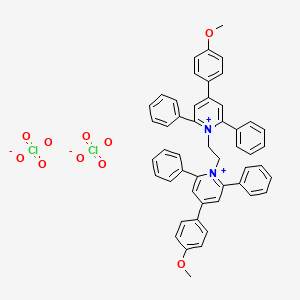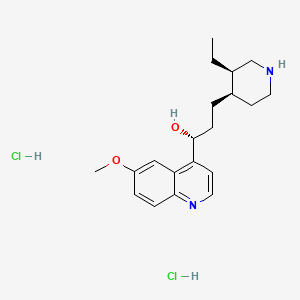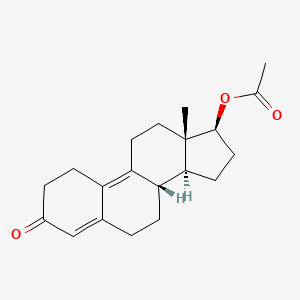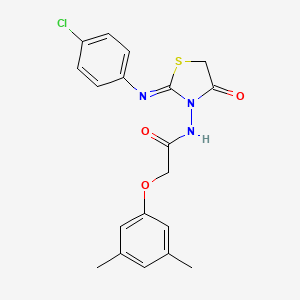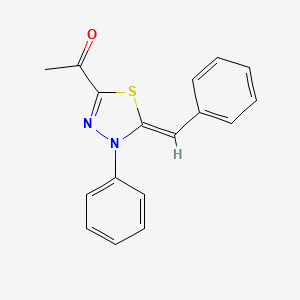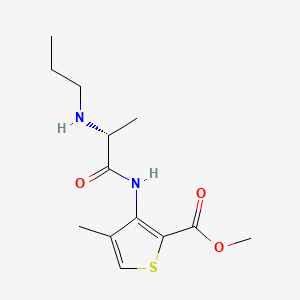
Unii-B3siw51L7I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a mixture of esters derived from phosphorodithioic acid and is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE typically involves the reaction of sulfurized sulfoxide with phosphoric acid . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions to ensure consistent quality and efficiency. The process may include steps such as distillation and purification to remove any impurities and achieve the desired concentration of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides. Substitution reactions can result in a variety of products depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE exerts its effects involves its interaction with various molecular targets and pathways. The compound is known to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues . It also modulates enzyme activity by binding to specific active sites, thereby influencing biochemical pathways involved in cellular metabolism and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE include:
- Zinc O,O,O’,O’-tetrakis (1,3-dimethylbutyl) bis (phosphorodithioate)
- Zinc O-(1,3-dimethylbutyl) O-(isopropyl)dithiophosphate
- Zinc bis (1,3-dimethylbutyl)dithiophosphate
Uniqueness
What sets MIXED O,O-BIS(1,3-DIMETHYLBUTYL AND ISOPROPYL) DITHIOPHOSPHATE apart from these similar compounds is its unique combination of ester groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific catalytic or antioxidant activities .
Eigenschaften
CAS-Nummer |
84605-28-7 |
|---|---|
Molekularformel |
C9H21O2PS2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
[(2R)-4-methylpentan-2-yl]oxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H21O2PS2/c1-7(2)6-9(5)11-12(13,14)10-8(3)4/h7-9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1 |
InChI-Schlüssel |
UAXMPVJRTGNEPS-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CC(C)C)OP(=S)(OC(C)C)S |
Kanonische SMILES |
CC(C)CC(C)OP(=S)(OC(C)C)S |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-but-2-enedioic acid;ethyl 4-[3-(dimethylamino)-1-phenylpropyl]piperazine-1-carboxylate](/img/structure/B12767262.png)

